molecular formula C18H21NO3S B4722880 N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide

N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide

Cat. No. B4722880
M. Wt: 331.4 g/mol
InChI Key: RGPHONBSLPUHET-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential use as an anticancer agent. DIBO belongs to the class of benzamide derivatives and has been shown to have promising results in preclinical studies.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of other proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide is its specificity for HSP90, which reduces the risk of off-target effects. However, N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide. One area of interest is the development of more water-soluble analogs of N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide, which could improve its pharmacokinetic properties. In addition, further studies are needed to determine the optimal combination therapies for N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide, as well as its potential use in other diseases beyond cancer. Finally, more research is needed to understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide and its effects on other cellular pathways.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, N-(2,4-dimethoxyphenyl)-2-(isopropylthio)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12(2)23-17-8-6-5-7-14(17)18(20)19-15-10-9-13(21-3)11-16(15)22-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPHONBSLPUHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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